molecular formula C7H7IO B596831 2-Iodo-3-methylphenol CAS No. 1243471-41-1

2-Iodo-3-methylphenol

Cat. No. B596831
M. Wt: 234.036
InChI Key: SQQLELZQLWQUEP-UHFFFAOYSA-N
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Description

2-Iodo-3-methylphenol is a type of organoiodide of phenol that contains one covalently bonded iodine atom . It is a derivative of cresol, which is a group of aromatic organic compounds, also categorized as methyl phenols .


Molecular Structure Analysis

The molecular formula of 2-Iodo-3-methylphenol is C7H7IO . The InChI code is 1S/C7H7IO/c1-5-3-2-4-6(9)7(5)8/h2-4,9H,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Iodo-3-methylphenol include a molecular weight of 234.04 . It is a powder at room temperature .

Scientific Research Applications

Application in Drug Synthesis

  • Summary of the Application : 4-Iodo-2-methylphenol, which is structurally similar to 2-Iodo-3-methylphenol, has been used as a starting reagent in the synthesis of an agonist for the peroxisome proliferator-activated receptor δ (PPARδ) GW501516 . This compound is being studied as a potential antiobesity drug.
  • Methods of Application or Experimental Procedures : While the exact procedures and technical details are not provided, the general process involves using 4-Iodo-2-methylphenol as a starting reagent in the chemical synthesis of the drug compound GW501516 .
  • Results or Outcomes : The outcome of this process is the production of GW501516, a PPARδ agonist. This compound is currently being researched for its potential antiobesity effects .

Application in Carbon Nanotube Dispersion

  • Summary of the Application : Cresols, which are structurally similar to 2-Iodo-3-methylphenol, have been used to disperse carbon nanotubes at high concentrations .
  • Methods of Application or Experimental Procedures : The exact procedures and technical details are not provided, but the general process involves using cresols to disperse carbon nanotubes .
  • Results or Outcomes : The outcome of this process is the production of a dispersion of carbon nanotubes, which can be used in various applications in nanotechnology .

Application in Herbicide Production

  • Summary of the Application : 2-Methylphenol, also known as ortho-cresol, which is structurally similar to 2-Iodo-3-methylphenol, has been used in the production of a powerful herbicide called dinitrocresol .
  • Methods of Application or Experimental Procedures : The general process involves the nitration of 2-Methylphenol to produce dinitrocresol .
  • Results or Outcomes : The outcome of this process is the production of dinitrocresol, a powerful herbicide .

Application in Vitamin E Synthesis

  • Summary of the Application : 3-Methylphenol, which is structurally similar to 2-Iodo-3-methylphenol, can be methylated to produce 2, 3, 6-trimethylphenol, a synthetic form of vitamin E .
  • Methods of Application or Experimental Procedures : The exact procedures and technical details are not provided, but the general process involves the methylation of 3-Methylphenol .
  • Results or Outcomes : The outcome of this process is the production of 2, 3, 6-trimethylphenol, a synthetic form of vitamin E .

Application in Antiseptic Production

  • Summary of the Application : When 3-Methylphenol is heated, a number of different antiseptics are produced, including amylmetacresol .
  • Methods of Application or Experimental Procedures : The exact procedures and technical details are not provided, but the general process involves the heating of 3-Methylphenol .
  • Results or Outcomes : The outcome of this process is the production of various antiseptics, including amylmetacresol .

Safety And Hazards

2-Iodo-3-methylphenol is considered dangerous. It is toxic if swallowed, in contact with skin, and if inhaled. It causes severe skin burns and eye damage. It is also toxic to aquatic life .

properties

IUPAC Name

2-iodo-3-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IO/c1-5-3-2-4-6(9)7(5)8/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQLELZQLWQUEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-3-methylphenol

CAS RN

1243471-41-1
Record name 2-Iodo-3-methylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
3
Citations
IV Gruzdev, IM Kuzivanov, IG Zenkevich… - Russian Journal of …, 2012 - Springer
… 2-iodo-3methylphenol The values calculated for the RI of 6-iodo-3-methylphenol and 2-iodo-3-methylphenol … all cases smaller than those for 2-iodo-3-methylphenol, which makes it pos…
Number of citations: 6 link.springer.com
BM Shaikh, SG Konda, SS Chobe… - J. Chem. Pharm …, 2011 - academia.edu
Several pyrazolo [1, 5-a] pyrimidines derivative were prepared by the condensation of substituted of α, β-unsaturated carbonyl compounds (chalcones) with substituted 5-amino …
Number of citations: 19 www.academia.edu
S Shaikh, N Shaikh, M Zamir, S Salunke… - Chemical Science …, 2013 - e-journals.in
A series of new 2-substituted aryl-1H-indole derivatives have been synthesized by reacting phenyl hydrazine with various substituted acetophenones in presence of sulfuric acid in …
Number of citations: 9 www.e-journals.in

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